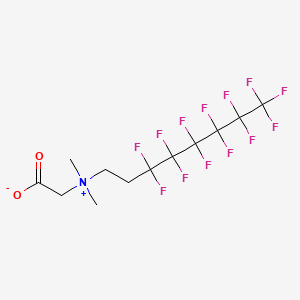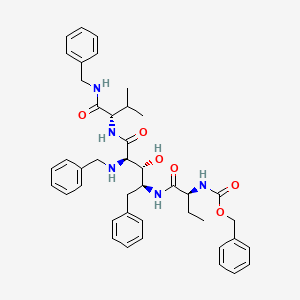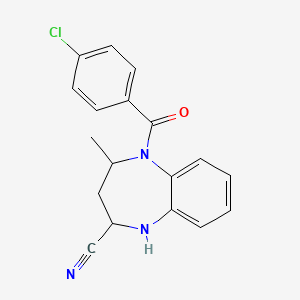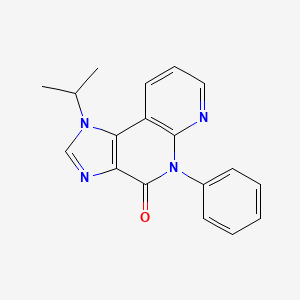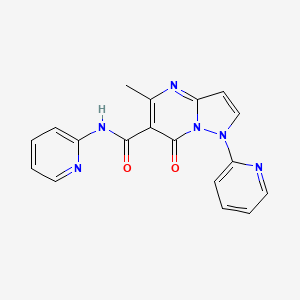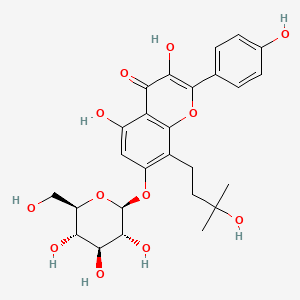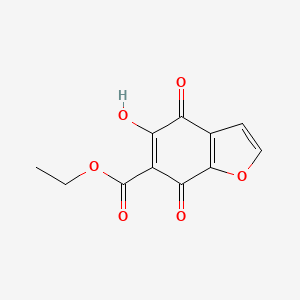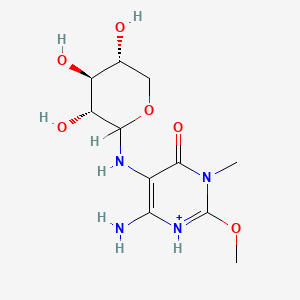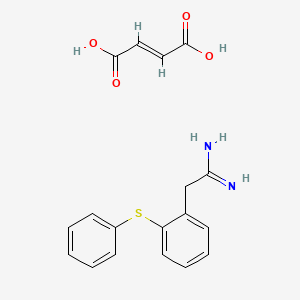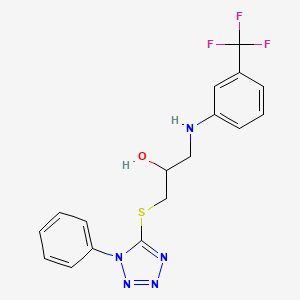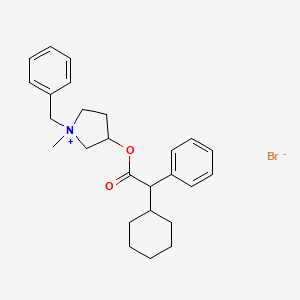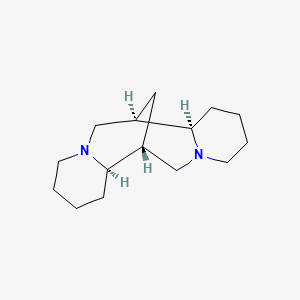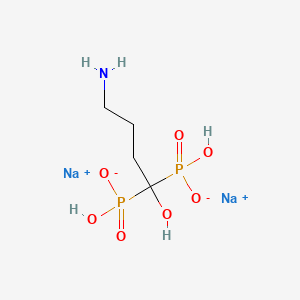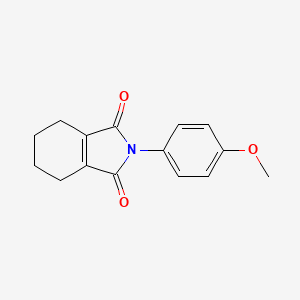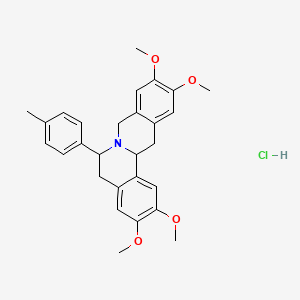
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is a chemical compound with the molecular formula C28H31NO4·ClH. It is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate typically involves multiple steps, starting from berberine or its derivatives. The process includes methylation reactions to introduce methoxy groups at specific positions on the berberine skeleton. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs .
Aplicaciones Científicas De Investigación
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.
Medicine: Research indicates its potential in treating conditions like eczema due to its anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The mechanism of action of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK). These interactions result in anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Berberine: The parent compound, known for its broad range of biological activities.
Palmatine: Another isoquinoline alkaloid with similar structural features.
Jatrorrhizine: A related compound with potential medicinal properties.
Uniqueness
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is unique due to its specific methoxy and tolyl substitutions, which enhance its biological activity and stability compared to other similar compounds. These structural modifications contribute to its distinct pharmacological profile and potential therapeutic benefits .
Propiedades
Número CAS |
87213-03-4 |
|---|---|
Fórmula molecular |
C28H32ClNO4 |
Peso molecular |
482.0 g/mol |
Nombre IUPAC |
2,3,10,11-tetramethoxy-6-(4-methylphenyl)-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H31NO4.ClH/c1-17-6-8-18(9-7-17)23-11-20-13-26(31-3)28(33-5)15-22(20)24-10-19-12-25(30-2)27(32-4)14-21(19)16-29(23)24;/h6-9,12-15,23-24H,10-11,16H2,1-5H3;1H |
Clave InChI |
ULZINYFWFOJXBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3C4N2CC5=CC(=C(C=C5C4)OC)OC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


